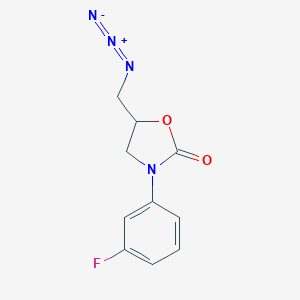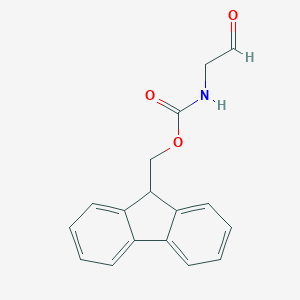
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate
Übersicht
Beschreibung
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate is a derivative of fluorene, a polycyclic aromatic hydrocarbon consisting of a fluorene core with a carbamate functional group. This compound is part of a broader class of fluorene derivatives that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including organic synthesis and material science.
Synthesis Analysis
The synthesis of fluorene derivatives often involves multi-step reactions starting from fluorene or its derivatives. For instance, the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an intermediate for OLED materials, includes bromination, methylation, and a Grignard reaction, starting from fluorene . Similarly, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates involves the use of isocyanates derived from Fmoc-amino acids, indicating the versatility of fluorene derivatives in forming carbamate compounds .
Molecular Structure Analysis
The molecular structure of fluorene derivatives, such as 1,8-dimethylfluoren-9-one, shows a nearly planar arrangement with a mutual inclination between benzene rings close to 180 degrees. The carbonyl bond and the bridge bond C(11)-C(12) do not differ significantly from those in other fluorene compounds, and the C-C bonds involving methyl carbons and the keto carbon are all very close to 1.50 Å long . This structural rigidity is a characteristic feature of fluorene derivatives and influences their chemical behavior.
Chemical Reactions Analysis
Fluorene derivatives undergo various chemical reactions, including those that lead to the formation of carbamates. The synthesis of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, for example, exhibits torsion angles that vary from typical values found in other Fmoc-protected amino acids, suggesting that the fluorene moiety can influence the reactivity and orientation of functional groups . The ability to form intermolecular hydrogen bonds further demonstrates the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The planarity and rigidity of the fluorene core contribute to the stability of these compounds. The presence of substituents, such as methyl groups, can affect bond angles and lengths, as seen in the case of 1,8-dimethylfluoren-9-one . The crystalline nature of many fluorene derivatives, as well as their ability to form intermolecular hydrogen bonds, are important for their applications in material science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : A study by Chen (2018) describes the use of a derivative of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate as a corrosion inhibitor for carbon steel in sodium chloride solution. This compound showed increased inhibition efficiency with higher concentrations and involved both physisorption and chemisorption mechanisms (Chen, 2018).
Electro-Optical Materials : Lukes et al. (2005) synthesized thiophene–fluorene π-conjugated derivatives, including compounds structurally similar to (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate, for potential use in electro-optical materials. Their research focused on the spectral characteristics of these compounds (Lukes et al., 2005).
UV Properties of Schiff Base Compounds : Wen-zhong (2011) investigated two new Schiff base compounds containing fluorene, examining their ultraviolet absorption properties. The study explored how solvent types and molecular structures affect absorption spectra (Wen-zhong, 2011).
Photophysical Properties : Athira et al. (2020) reported on the synthesis of blue emissive fluorene derivatives and investigated their photophysical properties, including absorption, solvatochromism, and emission. This study highlights the potential of fluorene derivatives in optoelectronic applications (Athira, Meerakrishna, & Shanmugam, 2020).
Mechanofluorochromic Organic Solids : Kuimov et al. (2020) explored the use of a fluorene derivative as a building block for materials that exhibit aggregation-induced emission enhancement and mechanofluorochromism. Their research contributes to the development of materials that change emission colors when subjected to mechanical stimuli (Kuimov et al., 2020).
Sensitive Probes for Iodide : Zhao et al. (2012) synthesized a fluorene oligomer with carbazole side chains to detect iodide ions. This compound demonstrated high fluorescence quenching sensitivity and selectivity, making it a potential candidate for sensing applications (Zhao, Yao, Zhang, & Ma, 2012).
Fluorescent Chemosensor : Han et al. (2020) synthesized new fluorene compounds for sensing applications. Their research focused on the selective detection of picric acid, Fe3+, and L-arginine, demonstrating the utility of fluorene derivatives in environmental and biological sensing (Han et al., 2020).
Safety And Hazards
N-Fmoc glycylaldehyde is an organic compound and needs to be operated in the laboratory. Appropriate protective equipment such as gloves and goggles should be worn during use. Direct contact should be avoided because the compound may cause irritation to the skin, eyes, and respiratory tract . In addition, it should be operated in a well-ventilated place, and pay attention to fire and explosion prevention measures .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10,16H,9,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTMQODRSDEGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347615 | |
| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | |
CAS RN |
156939-62-7 | |
| Record name | 9H-Fluoren-9-ylmethyl (2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9H-fluoren-9-yl)methyl N-(2-oxoethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
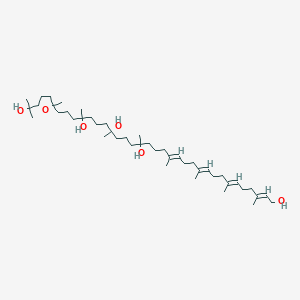
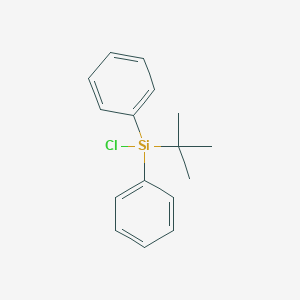
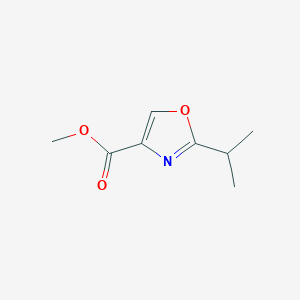
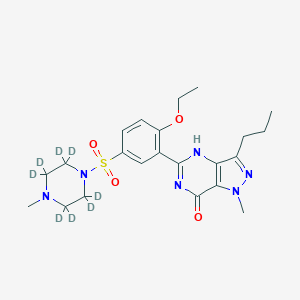
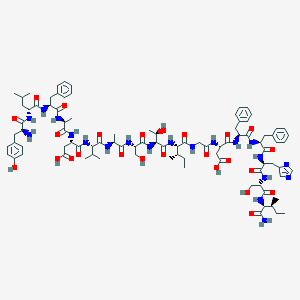
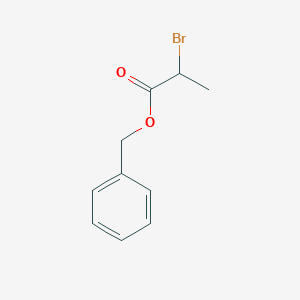
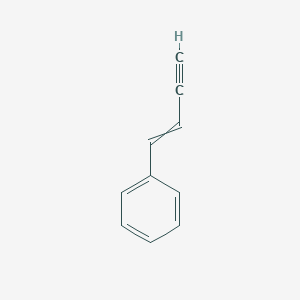
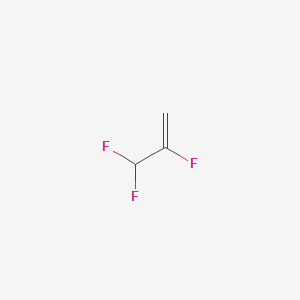
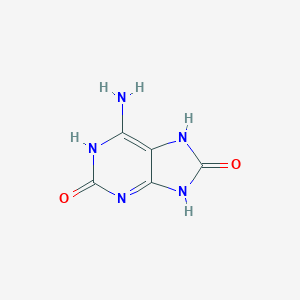
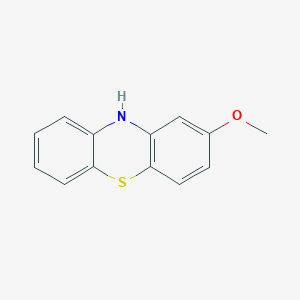
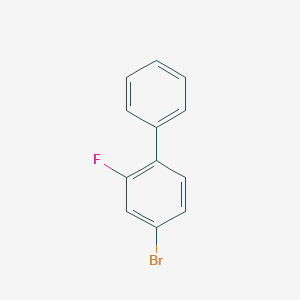
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
